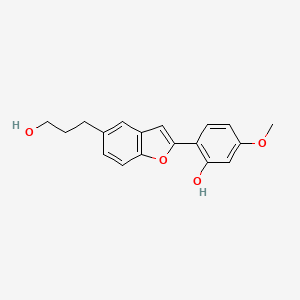
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one is a kavalactone found in the kava plant (Piper methysticum). It is one of the six major kavalactones that contribute to the pharmacological effects of kava, which include anxiolytic and neuroprotective properties . The compound has a molecular formula of C14H16O3 and a molar mass of 232.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one can be achieved starting from 2,3-O-isopropylidene-D-glyceraldehyde as a chiral material. The key step involves a sonochemical Blaise reaction . The naturally occurring (S)-(+)-dihydrokavain is synthesized through this procedure, and its opposite enantiomer, ®-(–)-dihydrokavain, can be synthesized after inversion of the chiral center in a Mitsunobu reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. extraction from the kava plant remains a primary source. The kava plant’s rhizomes are processed to isolate kavalactones, including this compound .
Chemical Reactions Analysis
Types of Reactions: (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one has several scientific research applications:
Mechanism of Action
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one exerts its effects through several mechanisms:
Anxiolytic Effects: It contributes to the anxiolytic effects of kava by modulating GABA_A receptors.
Neuroprotective Effects: The compound activates Nrf2, leading to the expression of antioxidant proteins that protect against oxidative stress.
Fungicidal Activity: It bears structural similarity to strobilurins, which are known for their fungicidal properties.
Comparison with Similar Compounds
- Kawain
- Yangonin
- 5,6-Dehydrokawain
- Methysticin
- 7,8-Dihydromethysticin
Comparison: (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one is unique among kavalactones due to its specific neuroprotective and anxiolytic properties. While other kavalactones like methysticin and 7,8-dihydromethysticin also exhibit similar effects, this compound’s ability to activate Nrf2 and protect against amyloid-β-induced neurotoxicity sets it apart .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m1/s1 |
InChI Key |
VOOYTQRREPYRIW-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC(=O)O[C@@H](C1)CCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 |
Synonyms |
dihydrokavain |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




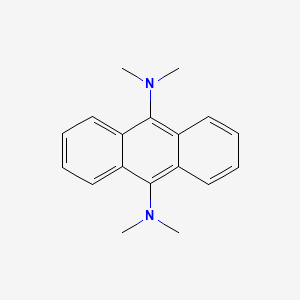
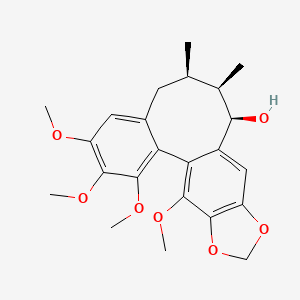
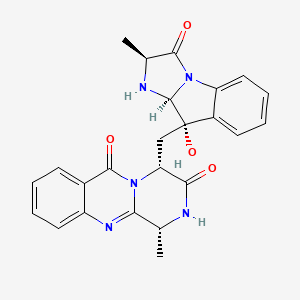
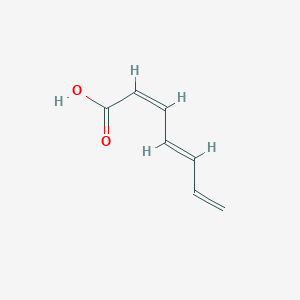
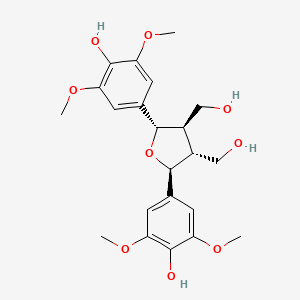
![Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine](/img/structure/B1252472.png)


![Sulfamide, N-[(2S)-1,4-dioxan-2-ylmethyl]-N-methyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B1252476.png)
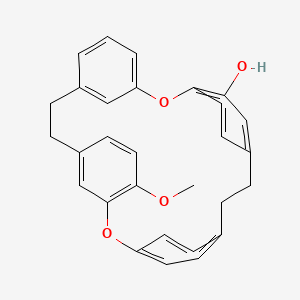
![[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R,3R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate](/img/structure/B1252478.png)
